molecular formula C9H8F2O2 B1465920 5-(Difluoromethyl)-2-methoxybenzaldehyde CAS No. 927800-80-4

5-(Difluoromethyl)-2-methoxybenzaldehyde

Cat. No.: B1465920
CAS No.: 927800-80-4
M. Wt: 186.15 g/mol
InChI Key: UXFCUJAEFTZBMO-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2-methoxybenzaldehyde is an organic compound that features a difluoromethyl group and a methoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of 2-methoxybenzaldehyde using difluoromethylating agents such as ClCF₂H or other difluorocarbene precursors . The reaction conditions often involve the use of a base and a suitable solvent, such as dichloromethane, under controlled temperatures.

Industrial Production Methods

Industrial production of 5-(Difluoromethyl)-2-methoxybenzaldehyde may involve continuous flow processes to ensure high yield and purity. Utilization of fluoroform for difluoromethylation in continuous flow has been reported, providing an efficient and scalable method for producing difluoromethylated compounds .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

    Oxidation: 5-(Difluoromethyl)-2-methoxybenzoic acid.

    Reduction: 5-(Difluoromethyl)-2-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Difluoromethyl)-2-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-methoxybenzaldehyde involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)-2-methoxybenzaldehyde: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    5-(Difluoromethyl)-2-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

5-(Difluoromethyl)-2-methoxybenzaldehyde is unique due to the presence of both the difluoromethyl and methoxy groups, which confer distinct chemical properties. The difluoromethyl group is known for its ability to enhance metabolic stability and lipophilicity, making this compound particularly valuable in pharmaceutical research .

Properties

IUPAC Name

5-(difluoromethyl)-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-13-8-3-2-6(9(10)11)4-7(8)5-12/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFCUJAEFTZBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901275861
Record name 5-(Difluoromethyl)-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927800-80-4
Record name 5-(Difluoromethyl)-2-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927800-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Difluoromethyl)-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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